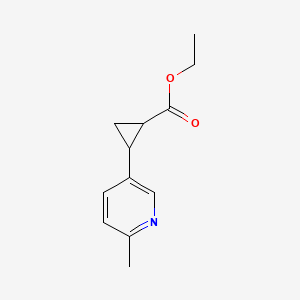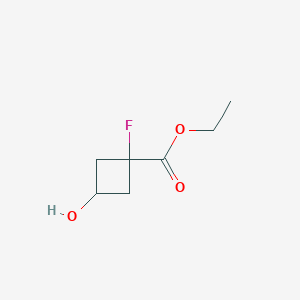
Ethyl 1-fluoro-3-hydroxy-cyclobutanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-fluoro-3-hydroxy-cyclobutanecarboxylate is an organic compound with the molecular formula C7H11FO3 It is a cyclobutane derivative featuring a fluorine atom, a hydroxyl group, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-fluoro-3-hydroxy-cyclobutanecarboxylate typically involves the reaction of ethyl cyclobutanecarboxylate with fluorinating agents under controlled conditions. One common method includes the use of anhydrous ethanol and 3-oxo-cyclobutanecarboxylic acid as starting materials, followed by fluorination and hydroxylation steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 1-fluoro-3-hydroxy-cyclobutanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
- Oxidation of the hydroxyl group can yield 1-fluoro-3-oxocyclobutanecarboxylate.
- Reduction of the ester group can produce 1-fluoro-3-hydroxycyclobutanemethanol.
- Substitution reactions can lead to various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-fluoro-3-hydroxy-cyclobutanecarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its derivatives may be used in the study of enzyme mechanisms and metabolic pathways.
Wirkmechanismus
The mechanism by which ethyl 1-fluoro-3-hydroxy-cyclobutanecarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Cyclobutanecarboxylic acid: A precursor in the synthesis of ethyl 1-fluoro-3-hydroxy-cyclobutanecarboxylate.
Ethyl cyclobutanecarboxylate: Lacks the fluorine and hydroxyl groups but shares the cyclobutane core.
1-Fluoro-3-hydroxycyclobutanemethanol: A reduction product of this compound.
Uniqueness: this compound is unique due to the combination of its fluorine atom, hydroxyl group, and ester functionality. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C7H11FO3 |
|---|---|
Molekulargewicht |
162.16 g/mol |
IUPAC-Name |
ethyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H11FO3/c1-2-11-6(10)7(8)3-5(9)4-7/h5,9H,2-4H2,1H3 |
InChI-Schlüssel |
GHLIBLSBTLXMCC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CC(C1)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


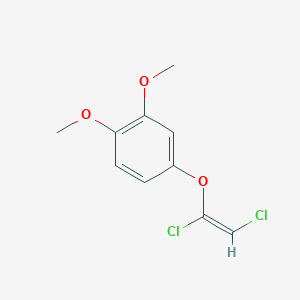
![1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13032684.png)
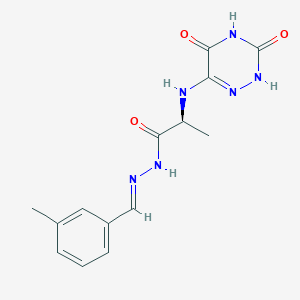
![4-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid](/img/structure/B13032692.png)

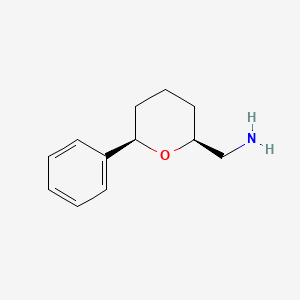
![6-Methylbenzo[e][1,2,4]triazine-3-carboxylicacid](/img/structure/B13032713.png)
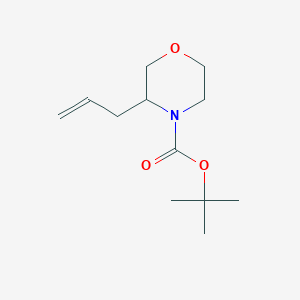


![7-(Methylsulfonyl)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13032738.png)

![3-([1,1'-Biphenyl]-4-yl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13032740.png)
